molecular formula C2H6OS B120158 Dimethyl sulfoxide-d6 CAS No. 2206-27-1

Dimethyl sulfoxide-d6

Cat. No.: B120158
CAS No.: 2206-27-1
M. Wt: 84.17 g/mol
InChI Key: IAZDPXIOMUYVGZ-WFGJKAKNSA-N
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Mechanism of Action

Target of Action

Dimethyl Sulfoxide-d6, also known as DMSO-d6 or Deuterated DMSO, is primarily used as a solvent in nuclear magnetic resonance (NMR) spectroscopy .

Mode of Action

It is known to have antioxidant activity in certain biological settings . Its ability to penetrate cell membranes allows it to enhance the diffusion of other substances through the skin . This property is often utilized in topical treatments to increase the absorption of other drugs .

Biochemical Pathways

It can influence these pathways indirectly by enhancing the absorption and effectiveness of other substances that do participate in these pathways .

Pharmacokinetics

DMSO-d6 is rapidly absorbed after topical administration and is extensively distributed throughout the body . Its unique ability to penetrate cell membranes allows it to cross the blood-brain barrier, making it a useful tool in drug delivery . .

Result of Action

The primary result of DMSO-d6’s action is its ability to enhance the absorption of other substances. This can lead to increased effectiveness of drugs delivered in conjunction with DMSO-d6 . Additionally, DMSO-d6 has been credited with over 30 pharmacological properties, including anti-inflammatory, antioxidant, and analgesic activities .

Action Environment

The action of DMSO-d6 can be influenced by environmental factors. For example, its ability to enhance the absorption of other substances can be affected by the condition of the skin, such as its hydration level . Furthermore, DMSO-d6 is a combustible liquid and should be stored away from heat, hot surfaces, open flames, and sparks .

Biochemical Analysis

Biochemical Properties

Dimethyl Sulfoxide-d6 plays a significant role in biochemical reactions. It is known for its ability to penetrate cell membranes and micro-organisms, and cross the blood-brain barrier . This permeability allows it to be used to increase the absorption of other drugs through the skin .

Cellular Effects

This compound has been shown to alter the metabolic phenotype of HepG2 cells towards a more primary human hepatocyte phenotype . It has also been reported to reduce the cellular levels of reactive oxygen species, change the cellular nucleic acid content and DNA topology, affect the global 5-methylcytosine pattern of the genome, and modulate gene transcription .

Molecular Mechanism

It has demonstrated antioxidant activity in certain biological settings . For example, the cardiovascular protective effect of this compound in copper-deficient rats is thought to occur by an antioxidant mechanism .

Temporal Effects in Laboratory Settings

This compound is stable, combustible, and moisture sensitive . It is absorbed rapidly after topical administration and extensively distributed throughout the body .

Dosage Effects in Animal Models

In animal models, this compound has been used for primary reduction of inflammation and as a vehicle for percutaneous transport of other therapeutic agents . The most common dose is 1 g/kg body weight intravenously up to a 40%-solution with a maximum duration of treatment of 5 days .

Metabolic Pathways

This compound is involved in the oxidation of Dimethylsulfoxide (DMS) to generate this compound . This process is a major sink of DMS in marine surface waters and represents an important part of the global sulfur cycle .

Transport and Distribution

This compound has the unique ability to penetrate intact skin and mucous membranes without affecting their integrity . This allows it to be transported and distributed within cells and tissues.

Subcellular Localization

Due to its ability to penetrate cell membranes, it is likely to be found throughout the cell .

Preparation Methods

Dimethyl sulfoxide-d6 is typically produced by heating dimethyl sulfoxide in heavy water (D2O) with a basic catalyst like calcium oxide. This reaction does not achieve complete conversion in one step, so the water produced must be removed and replaced with heavy water multiple times to drive the equilibrium towards the fully deuterated product . Industrial production follows similar methods, ensuring high isotopic purity through repeated cycles of reaction and purification.

Chemical Reactions Analysis

Dimethyl sulfoxide-d6 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions but typically include sulfoxides, sulfones, and dimethyl sulfide .

Comparison with Similar Compounds

Dimethyl sulfoxide-d6 is unique compared to other deuterated solvents due to its high boiling point and ability to dissolve both polar and nonpolar compounds. Similar compounds include:

This compound stands out due to its versatility and stability under various conditions, making it a preferred choice for many applications in scientific research.

Properties

IUPAC Name

trideuterio(trideuteriomethylsulfinyl)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2H6OS/c1-4(2)3/h1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAZDPXIOMUYVGZ-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])S(=O)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90944686
Record name Di((2H3)methyl) sulphoxide
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Molecular Weight

84.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Hygroscopic liquid; [Sigma-Aldrich MSDS]
Record name Dimethyl sulfoxide-d6
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Vapor Pressure

0.41 [mmHg]
Record name Dimethyl sulfoxide-d6
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CAS No.

2206-27-1
Record name DMSO-d6
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Record name Di((2H3)methyl) sulphoxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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